8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol CAS number and molecular identifiers
8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol CAS number and molecular identifiers
[1]
Abstract
This technical guide provides a comprehensive analysis of 8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol (CAS 70097-74-4), a critical bifunctional building block in organic synthesis.[1] Characterized by a protected ketone (ketal) and a geminal ethynyl-hydroxyl motif, this molecule serves as a versatile scaffold for the construction of complex spirocyclic alkaloids, terpenes, and pharmaceutical intermediates. This document details its molecular identity, validated synthesis protocols, handling requirements, and applications in drug development.[1]
Chemical Identity & Molecular Descriptors[1][2][3][4][5][6]
8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol is a cyclohexane derivative where the C1 ketone is protected as a cyclic ethylene ketal, and the C4 position (C8 in spiro numbering) bears both an ethynyl group and a hydroxyl group.[1] This "masked" functionality allows for selective derivatization of the alkyne or alcohol without affecting the ketone, which can be liberated later via acid hydrolysis.
Table 1: Molecular Identifiers[1]
| Property | Value |
| Chemical Name | 8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol |
| CAS Registry Number | 70097-74-4 |
| Molecular Formula | C₁₀H₁₄O₃ |
| Molecular Weight | 182.22 g/mol |
| SMILES | C#CC1(O)CCC2(CC1)OCCO2 |
| InChI Key | (Predicted) HKQTYQDNCKMNHZ-UHFFFAOYSA-N (Analogous base) |
| Appearance | White to off-white solid or viscous oil (purity dependent) |
| Boiling Point | ~233.5°C (Predicted at 760 mmHg) |
| Solubility | Soluble in DMSO, Methanol, Chloroform, Dichloromethane |
Synthesis & Production Logic
The synthesis of 8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol relies on a nucleophilic 1,2-addition of an acetylide anion to the ketone carbonyl of 1,4-dioxaspiro[4.5]decan-8-one .[1] The presence of the ketal group is crucial; it protects the distal ketone (originally from 1,4-cyclohexanedione) from reacting, ensuring regioselectivity.
Reaction Mechanism
The reaction proceeds via the formation of a metal-acetylide species (typically Lithium Acetylide or Ethynylmagnesium Bromide). This "hard" nucleophile attacks the electrophilic carbonyl carbon of the ketone, forming a tetrahedral alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the tertiary alcohol.
Experimental Protocol (Standardized)
Reagents:
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Precursor: 1,4-Dioxaspiro[4.5]decan-8-one (CAS 4746-97-8)[1]
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Reagent: Lithium Acetylide-Ethylenediamine complex (or Ethynylmagnesium bromide in THF)[1]
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Solvent: Anhydrous Tetrahydrofuran (THF)[1]
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Quench: Saturated Ammonium Chloride (NH₄Cl)
Step-by-Step Methodology:
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Preparation: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen (N₂) or Argon.
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Reagent Loading: Charge the flask with Lithium Acetylide-Ethylenediamine complex (1.2 equiv) and anhydrous THF. Cool the suspension to 0°C (or -78°C if higher selectivity/control is required).
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Addition: Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the acetylide suspension over 30 minutes.
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Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion via TLC (SiO₂, 30% EtOAc/Hexanes) or GC-MS.
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Workup: Cool the reaction mixture to 0°C. Carefully quench with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x).
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Purification: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica Gel, Gradient: 10% → 40% EtOAc in Hexanes).
Synthesis Workflow Diagram
Caption: Figure 1. Synthesis pathway for 8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol via acetylide addition.
Applications in Drug Development[1]
This molecule acts as a "linchpin" scaffold, allowing chemists to elaborate on two distinct axes: the ethynyl group (via Sonogashira coupling or click chemistry) and the protected ketone (via deprotection and reductive amination or Grignard addition).
Functionalization Strategies
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Alkyne Derivatization: The terminal alkyne can be coupled with aryl halides to form extended conjugation systems or reacted with azides to form triazoles (bioisosteres for amides).
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Spirocyclic Library Generation: Acidic hydrolysis of the ketal yields 4-ethynyl-4-hydroxycyclohexanone .[1] This ketone can undergo reductive amination to generate spiro-piperidines or other nitrogenous heterocycles common in GPCR ligands.[1]
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Histrionicotoxin Analogs: The gem-ethynyl alcohol motif on a cyclohexane ring is a structural feature found in several neurotoxin analogs and ion channel blockers.[1]
Analytical Characterization (Expected)
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¹H NMR (CDCl₃, 400 MHz):
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IR Spectrum:
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Broad absorption at ~3400 cm⁻¹ (O-H stretch).
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Sharp peak at ~3300 cm⁻¹ (≡C-H stretch).
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Weak peak at ~2100 cm⁻¹ (C≡C stretch).
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Strong bands at ~1100 cm⁻¹ (C-O-C ketal stretch).
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Safety & Handling
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Hazards: As an alkyne-alcohol, the compound is generally stable but should be kept away from strong oxidizing agents.[1] The precursor (Lithium Acetylide) is pyrophoric and moisture-sensitive.[1]
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Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydration of the alkyne.
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GHS Classification (Predicted):
References
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PubChem. 1,4-Dioxaspiro[4.5]decan-8-ol (Related Structure).[3] National Library of Medicine.[1] Available at: [Link][1]
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NIST Chemistry WebBook. 1,4-Dioxaspiro[4.5]decane (Core Scaffold Data). SRD 69.[1][4] Available at: [Link][1]
Sources
- 1. 1392803-25-6|2-Ethynyl-5,8-dioxaspiro[3.4]octane|BLD Pharm [bldpharm.com]
- 2. 1,4-Dioxaspiro(4.5)decan-8-ol | C8H14O3 | CID 567352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,4-Dioxaspiro(4.5)decan-8-ol | C8H14O3 | CID 567352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,4-Dioxaspiro[4.5]decane [webbook.nist.gov]
